molecular formula C9H7ClN2O B13923923 8-Chloro-4-methyl-2(1H)-quinazolinone

8-Chloro-4-methyl-2(1H)-quinazolinone

Cat. No.: B13923923
M. Wt: 194.62 g/mol
InChI Key: JDJUEULJEHBWTD-UHFFFAOYSA-N
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Description

8-Chloro-4-methyl-2(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a chlorine atom at the 8th position and a methyl group at the 4th position in the quinazolinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methyl-2(1H)-quinazolinone typically involves the condensation of 2-amino-5-chlorobenzamide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the cyclization of 2-amino-5-chlorobenzonitrile with acetic acid in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-methyl-2(1H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinazolinone derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino or alcohol derivatives of quinazolinone.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

    8-Chloro-2-methylquinazolinone: Similar structure but lacks the 4-methyl group.

    4-Methyl-2(1H)-quinazolinone: Lacks the chlorine atom at the 8th position.

    8-Chloroquinazolinone: Lacks the 4-methyl group.

Uniqueness: 8-Chloro-4-methyl-2(1H)-quinazolinone is unique due to the presence of both the chlorine atom at the 8th position and the methyl group at the 4th position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

8-chloro-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-5-6-3-2-4-7(10)8(6)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

JDJUEULJEHBWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=O)N1)Cl

Origin of Product

United States

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